3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyridinyl group, and a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with a pyridinyl-substituted triazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH) as a base
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazolopyridazine derivatives
Substitution: Substituted triazolopyridazine derivatives
Scientific Research Applications
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interaction with various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Its derivatives are being investigated for use in the synthesis of other complex organic molecules and as intermediates in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell growth and proliferation. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Fluorobenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine
- [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties
Uniqueness
Compared to similar compounds, 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity and selectivity for certain molecular targets, making it a more potent and selective inhibitor in medicinal applications .
Biological Activity
Overview
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the family of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. Its unique structure combines a fluorobenzyl group with a triazolo-pyridazine core, which contributes to its interaction with biological targets.
The primary mechanism of action for this compound involves inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. By binding to the active sites of these kinases, the compound disrupts their function, leading to reduced cancer cell growth and promoting apoptosis (programmed cell death) in malignant cells .
Biological Activity and Research Findings
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis has been linked to its kinase inhibition properties .
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains. This property is attributed to its interference with bacterial signaling pathways .
Case Study 1: Anticancer Efficacy
In a study published in Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics . The study also highlighted the compound's ability to induce apoptosis through caspase activation.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The findings revealed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was proposed to involve disruption of bacterial membrane integrity and interference with metabolic pathways .
Data Tables
Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | Breast Cancer Cells | 5.0 | Apoptosis via kinase inhibition |
Antimicrobial | Staphylococcus aureus | 10.0 | Membrane disruption |
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other triazolopyridazine derivatives:
Compound | Activity | IC50 (µM) |
---|---|---|
3-(Chlorobenzyl)thio-6-(pyridin-2-yl)... | Moderate anticancer | 15.0 |
3-Methylthio-6-(pyridin-2-yl)... | Weak antimicrobial | >50 |
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)... | Strong anticancer | 5.0 |
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-13-6-2-1-5-12(13)11-24-17-21-20-16-9-8-15(22-23(16)17)14-7-3-4-10-19-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQFCHPNGUOMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.